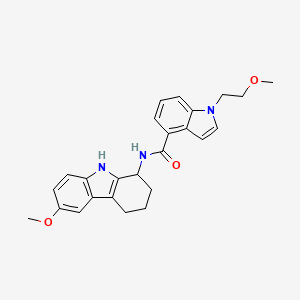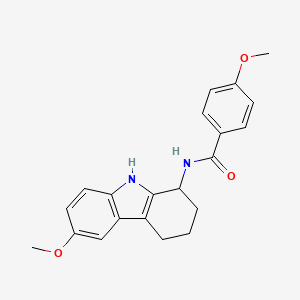![molecular formula C20H25N3O3 B12158697 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12158697.png)
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The formation of the spirocyclic structure is a crucial step, often involving cyclization reactions under specific conditions to ensure the correct stereochemistry.
Functional group modifications: Introduction of the oxoethyl and diazaspiro groups through various organic transformations, such as alkylation, acylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidized derivatives: Formation of carboxylic acids, ketones, or aldehydes.
Reduced derivatives: Formation of alcohols or amines.
Substituted derivatives:
Scientific Research Applications
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid: Studied for its potential as a neuroprotective agent.
Uniqueness
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C20H25N3O3/c1-21-19(26)23(18(25)20(21)10-5-2-6-11-20)14-17(24)22-12-9-15-7-3-4-8-16(15)13-22/h3-4,7-8H,2,5-6,9-14H2,1H3 |
InChI Key |
DKOINBLLNOJGTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158628.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158630.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)

![5,5-Dimethyl-2-[2-(3-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B12158665.png)
![Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12158670.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole](/img/structure/B12158682.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12158685.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12158695.png)
![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12158714.png)
